Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate
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Overview
Description
Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications, including its use as a ligand for alpha1-adrenergic receptors and its neuroprotective effects against neurotoxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate, can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are efficient and can produce high yields of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The reactions are typically carried out under basic conditions, often using bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions can yield 2-substituted chiral piperazines .
Scientific Research Applications
Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate involves its interaction with molecular targets such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s neuroprotective effects are likely due to its ability to inhibit acetylcholinesterase and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also act as ligands for alpha1-adrenergic receptors and have shown similar pharmacological profiles.
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds have been studied for their antibacterial activity and share structural similarities with Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate.
Uniqueness
This compound is unique due to its specific combination of a piperazine moiety with a sulfonyl and carbamate group. This structure imparts distinct pharmacological properties, such as its neuroprotective effects and potential as an acetylcholinesterase inhibitor .
Properties
IUPAC Name |
ethyl N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S/c1-3-24-16(20)17-8-13-25(21,22)19-11-9-18(10-12-19)14-4-6-15(23-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPNAGHNSYAFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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